Phenyl 2-[(3-fluorobenzoyl)oxy]benzoate
Description
Phenyl 2-[(3-fluorobenzoyl)oxy]benzoate is a fluorinated benzoate ester derivative characterized by a phenyl group esterified to a benzoic acid backbone, with a 3-fluorobenzoyloxy substituent at the 2-position. This structural motif places it within a broader class of aromatic esters, where fluorination and substitution patterns significantly influence physicochemical properties and reactivity.
Properties
Molecular Formula |
C20H13FO4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
phenyl 2-(3-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C20H13FO4/c21-15-8-6-7-14(13-15)19(22)25-18-12-5-4-11-17(18)20(23)24-16-9-2-1-3-10-16/h1-13H |
InChI Key |
KYEHBFDGKQPVSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Fluorine Positioning : The 3-fluorine in the target compound contrasts with 4-fluorine in phenacyl benzoates (e.g., ), which may alter electronic distribution and steric interactions in binding or reactivity.
- Ester Group Variation : Replacement of the phenyl ester with methyl (e.g., ) or phenacyl (e.g., ) groups impacts solubility and metabolic stability.
- Heterocyclic Linkers : Compounds like incorporate phosphoryl-imidazole motifs, enabling hydrogen bonding and catalytic activity, unlike the simpler fluorobenzoyl group in the target compound.
Physicochemical and Spectral Properties
Melting Points :
Spectroscopic Data :
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